leukotriene D4
Overview
Description
Leukotriene D4 (LTD4) is one of the leukotrienes. Its main function in the body is to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction. It also increases vascular permeability .
Synthesis Analysis
Leukotrienes are produced in leukocytes by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . The nuclear envelope is suggested to be the site where AA release, LTA4 synthesis, and LTA4 conversion to LTC4 occur .Molecular Structure Analysis
Leukotriene D4 has a chemical formula of C25H40N2O6S and a molar mass of 496.66 g·mol−1 . It is a leukotriene that is (7E,9E,11Z,14Z)-icosa-7,9,11,14-tetraenoic acid substituted by a hydroxy group at position 5 (5S) and a L-cysteinylglycinyl group at position 6 (6R) .Chemical Reactions Analysis
Leukotrienes are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated .Physical And Chemical Properties Analysis
Leukotriene D4 is a twenty-carbon unsaturated acid with a conjugated triene structure isolated from the metabolites of the arachidonic acid in leukocytes .Scientific Research Applications
Microvascular Actions in Inflammation
Leukotriene D4 (LTD4) exhibits significant microvascular actions, particularly in the context of inflammation. Studies demonstrate that LTD4, along with other leukotrienes, promotes intense constriction of arterioles, followed by a marked and dose-dependent extravasation of macromolecules from postcapillary venules. This process mirrors early events in the acute inflammatory response, indicating LTD4's role in mediating microcirculatory adjustments to noxious stimuli (Dahlén et al., 1981).
Role in Bronchoconstriction
LTD4 has been identified as a potent inducer of bronchoconstriction. Controlled studies on humans have shown a pronounced decrease in airflow following the inhalation of LTD4, particularly affecting the function of small airways (Bisgaard, Groth, & Dirksen, 1983). Additionally, LTD4 can alter airway reactivity, as demonstrated in experiments with rhesus monkeys, converting negative airway responders to positive responders to allergens (Patterson, Harris, Bernstein, & Krell, 1986).
Cardiovascular Effects
Research has shown that LTD4 can cause profound coronary vasoconstriction and impaired ventricular wall motion. This effect was observed in sheep and was not inhibited by cyclooxygenase inhibitors, suggesting a direct effect of LTD4 on coronary arteries and cardiac function (Michelassi et al., 1982). Furthermore, LTD4, along with other leukotrienes, induces significant reductions in coronary blood flow in pigs, which could be implicated in various cardiac disorders, particularly those associated with inflammatory changes (Ezra, Boyd, Feuerstein, & Goldstein, 1983).
Regulation of Biosynthesis
The regulation of leukotriene biosynthesis, including LTD4, is a critical area of study. This involves the action of various enzymes and can be influenced by different inhibitors and receptor antagonists. Understanding these regulatory mechanisms is essential for potential therapeutic interventions in conditions like bronchial asthma (Ford-Hutchinson, 1994).
Role in Allergic Rhinitis
LTD4 is implicated in the nasal symptoms of allergy. Studies comparing the effects of LTD4, histamine, and antigen in allergic rhinitis patients show that LTD4 significantly increases nasal airway resistance, with effects lasting longer than those of histamine and similar to antigens (Okuda, Watase, Mezawa, & Liu, 1988).
Impact on Cell Function
LTD4 also influences cellular function, specifically in smooth muscle and endothelial cells. It has been found to stimulate prostanoid synthesis in these cells, mediated by an increase in phospholipase A2 activity. This suggests a role for LTD4 in the regulation of prostanoid synthesis and associated physiological processes (Clark, Littlejohn, Conway, Mong, Steiner, & Crooke, 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEESKJGWJFYOOK-IJHYULJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Leukotriene D4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003080 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
leukotriene D4 | |
CAS RN |
73836-78-9 | |
Record name | Leukotriene D4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73836-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leukotriene D4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073836789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leukotriene D4 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11858 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LEUKOTRIENE D4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FNY4416UE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Leukotriene D4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003080 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.